molecular formula C21H15ClN2O2S B11356913 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-chlorophenoxy)acetamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-chlorophenoxy)acetamide

Cat. No.: B11356913
M. Wt: 394.9 g/mol
InChI Key: RKXWADNDTAJAFZ-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-chlorophenoxy)acetamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-chlorophenoxy)acetamide can be achieved through various synthetic routes. One common method involves the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents. The reaction is typically carried out in dimethylformamide (DMF) as a solvent under mild conditions, resulting in high yields of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-chlorophenoxy)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

    Coupling Reactions: The benzothiazole moiety can participate in coupling reactions with various electrophiles.

Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts such as N,N-dimethyl-4-aminopyridine (DMAP), and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-chlorophenoxy)acetamide involves its interaction with specific molecular targets. For example, in antibacterial applications, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-chlorophenoxy)acetamide can be compared with other benzothiazole derivatives, such as:

Properties

Molecular Formula

C21H15ClN2O2S

Molecular Weight

394.9 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-chlorophenoxy)acetamide

InChI

InChI=1S/C21H15ClN2O2S/c22-15-4-3-5-17(12-15)26-13-20(25)23-16-10-8-14(9-11-16)21-24-18-6-1-2-7-19(18)27-21/h1-12H,13H2,(H,23,25)

InChI Key

RKXWADNDTAJAFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC(=CC=C4)Cl

Origin of Product

United States

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